(E)-3-Methoxy-2-butenoic acid

Description

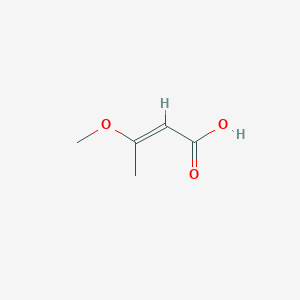

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-methoxybut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-4(8-2)3-5(6)7/h3H,1-2H3,(H,6,7)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKISRDHFGXPMO-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E 3 Methoxy 2 Butenoic Acid and Its Derivatives

Direct Synthesis Approaches

Direct synthesis focuses on the functionalization of (E)-3-Methoxy-2-butenoic acid and its precursors to yield valuable derivatives such as esters and acyl halides.

Ester derivatives of this compound are significant intermediates in organic synthesis, particularly for producing heterocycles like pyrazoles and pyrimidines. smolecule.com

The direct esterification of this compound with an alcohol, such as methanol (B129727), is a common laboratory and industrial method for producing the corresponding ester. This reaction is typically performed under acidic conditions. smolecule.com The mechanism, known as Fischer esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent elimination of water to form the ester.

The reaction is reversible, and to drive the equilibrium towards the product, it is often conducted under reflux conditions. Common acid catalysts include sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). smolecule.com The use of a strong acid catalyst is essential, as base catalysis is ineffective; a base would deprotonate the carboxylic acid to form a carboxylate anion, which reduces the electrophilicity of the carbonyl carbon. msu.edu

Table 1: Typical Laboratory Conditions for Acid-Catalyzed Esterification

| Parameter | Condition | Purpose |

| Reactants | This compound, Alcohol (e.g., Methanol) | Substrate and nucleophile |

| Catalyst | Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) | Protonates the carbonyl oxygen, activating the carboxyl group |

| Temperature | Reflux | Increases reaction rate and helps remove water byproduct |

| Outcome | This compound ester | Desired product |

For industrial-scale production of esters like this compound methyl ester, continuous flow reactors offer significant advantages over traditional batch processing. smolecule.com These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved purity, and enhanced safety. smolecule.comacs.orgmdpi.com

In a typical flow process, solutions of the carboxylic acid and alcohol, along with the acid catalyst, are pumped through a heated tube or a series of connected reactors. acs.orgmdpi.com This setup minimizes hotspot temperatures and allows for more efficient heat and mass transfer compared to large batch reactors. mdpi.com For instance, studies comparing plug-flow reactors (PFR) and continuous stirred-tank reactors (CSTR) for esterification have shown that PFRs can achieve higher conversion at lower temperatures. mdpi.com The ability to operate continuously also leads to greater productivity, with some systems capable of producing significant quantities of product per hour. acs.org

Table 2: Comparison of Batch vs. Continuous Flow Esterification

| Metric | Laboratory Batch Method | Industrial Flow Method |

| Control | Less precise control over temperature and mixing | Precise control over temperature, pressure, and residence time smolecule.com |

| Yield & Purity | Generally lower | Higher yields and purity due to optimized conditions smolecule.com |

| Scalability | Limited | Highly scalable for large-volume production acs.org |

| Safety | Risk of hotspots and thermal runaway in large batches | Improved safety profile with smaller reaction volumes at any given time mdpi.com |

Acyl chlorides are highly reactive intermediates used in acylation reactions. The synthesis of an acyl chloride from a carboxylic acid typically involves treatment with a chlorinating agent. For butenoic acid derivatives, reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus oxychloride (POCl₃) are employed. koreascience.krgoogle.com

For example, 3-methyl-2-butenoic acid can be converted to 3-methyl-2-butenoyl chloride by refluxing with thionyl chloride, with the crude product being purified by distillation. koreascience.kr Similarly, 4-(dimethylamino)-2-butenoyl chloride hydrochloride can be generated by reacting the corresponding acid with oxalyl chloride in an inert solvent like isopropyl acetate (B1210297) at temperatures between 10-20°C. google.com This process can be catalyzed by a small amount of dimethylformamide (DMF). google.com The resulting acyl chloride is often used immediately in the next synthetic step due to its reactivity. google.com

Esterification Pathways for this compound Esters

Acid-Catalyzed Esterification of this compound with Alcohols

Indirect and Stereoselective Synthesis of Related Butenoic Acids

Indirect methods are often employed to synthesize specific isomers or derivatives that are not easily accessible through direct routes.

The Knoevenagel-Doebner condensation is a widely used method for synthesizing α,β-unsaturated carboxylic acids, including isomers like (2E)-4-Methoxy-2-butenoic acid. This reaction is a modification of the Knoevenagel condensation and involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. wikipedia.orgorganic-chemistry.org

The synthesis of (2E)-4-Methoxy-2-butenoic acid proceeds via the condensation of methoxyacetaldehyde (B81698) with malonic acid. The reaction is typically catalyzed by pyridine (B92270), which serves as both the solvent and the base. wikipedia.org The mechanism involves the deprotonation of malonic acid by pyridine to form a nucleophilic enolate, which then attacks the carbonyl carbon of methoxyacetaldehyde. alfa-chemistry.com The resulting intermediate undergoes dehydration and subsequent decarboxylation (loss of CO₂) upon heating to yield the final α,β-unsaturated acid product with high stereoselectivity for the E-isomer. wikipedia.org This method can achieve yields in the range of 75-85%.

Table 3: Knoevenagel-Doebner Condensation Protocol for (2E)-4-Methoxy-2-butenoic Acid

| Component | Role | Typical Conditions |

| Methoxyacetaldehyde | Carbonyl substrate | 1.0 equivalent |

| Malonic Acid | Active methylene donor | 1.2 equivalents |

| Pyridine | Solvent and base catalyst | Reflux temperature (110–120°C) |

| Reaction Time | - | 4–6 hours |

| Yield | - | 75–85% |

Knoevenagel-Doebner Condensation for 4-Methoxy-2-butenoic Acid Isomers

Reaction Mechanisms and Optimized Parameters: Solvent, Temperature, Time, and Yield

Microwave-assisted aldol-condensation represents an efficient method for synthesizing 4-oxo-2-butenoic acids, which are precursors or analogues to the target compound. semanticscholar.org Optimized conditions have been developed for different types of substrates. For aromatic ketones, p-toluenesulfonic acid (TsOH) in dioxane is effective, while for aliphatic ketones, a combination of pyrrolidine (B122466) and acetic acid in methanol is preferred. semanticscholar.org These conditions are designed to favor the formation of the thermodynamically stable E-isomer. semanticscholar.org

Another widely used method for ester formation is the Steglich esterification, which proceeds under mild conditions and can be optimized by carefully selecting reagents and solvents. rsc.org

Table 1: Optimized Parameters for Microwave-Assisted Aldol-Condensation of Acetyl Derivatives with Glyoxylic Acid semanticscholar.org

| Substrate Type | Catalyst/Reagents | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Aromatic | TsOH monohydrate | Dioxane | 160 | 1 h | Good to Excellent |

Table 2: Optimized Conditions for Steglich-Type Esterification rsc.org

| Reagent Combination | Solvent | Temperature | Time | Note |

|---|---|---|---|---|

| Mukaiyama's reagent, 2,6-lutidine | Dimethyl carbonate (DMC) | Room Temperature | 24 h | Optimum for general utility and EHS profile. |

| Mukaiyama's reagent, 2,6-lutidine | Dimethyl carbonate (DMC) | 60 °C | 3-8 h | Faster reaction time with negligible yield difference. |

Nucleophilic Substitution-Hydrolysis Pathways for Butenoate Esters

The hydrolysis of butenoate esters into their corresponding carboxylic acids is a fundamental transformation, typically proceeding through a nucleophilic acyl substitution mechanism. libretexts.orguomustansiriyah.edu.iq This reaction can be catalyzed by either acid or base.

In base-promoted hydrolysis, known as saponification, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. libretexts.orgmasterorganicchemistry.com This addition forms a tetrahedral intermediate. Subsequently, the alkoxide group is eliminated, reforming the carbonyl and yielding a carboxylic acid, which is immediately deprotonated by the basic conditions to form a carboxylate salt. libretexts.orgmasterorganicchemistry.com An acidic workup is required in a separate step to protonate the carboxylate and obtain the final carboxylic acid. libretexts.org

Acid-catalyzed hydrolysis is essentially the reverse of Fischer esterification. libretexts.org The carbonyl oxygen is first protonated by the acid catalyst, which activates the ester toward nucleophilic attack by water. The subsequent addition of water, proton transfer, and elimination of the alcohol regenerates the catalyst and yields the carboxylic acid. libretexts.org

A specific two-step pathway to synthesize (2E)-4-methoxy-2-butenoic acid involves the hydrolysis of an ester precursor, ethyl (2E)-4-bromo-3-methoxybut-2-enoate, as the final step.

Table 3: Conditions for Acid-Catalyzed Hydrolysis of a Butenoate Ester Precursor

| Reagents | Solvent | Conditions | Yield |

|---|

Multi-Step Synthetic Strategies for Complex Butenoic Acid Scaffolds

Butenoic acid derivatives serve as versatile building blocks in multi-step syntheses to create complex molecular scaffolds. One such advanced strategy is the "Build–Couple–Transform" paradigm, designed for the synthesis of diverse, lead-like libraries. acs.org In this approach, a 4-oxo-2-butenamide template is first generated (Build), building blocks are appended (Couple), and the central template is then modified through various reactions to produce multiple diverse scaffolds (Transform). acs.org

Other strategies leverage butenoic acid derivatives for constructing complex heterocyclic systems. For instance, the copper-Bpin mediated dimerization of 4,4-dichloro-2-butenoic acid derivatives has been used to synthesize densely functionalized cyclopropanes. beilstein-journals.org Additionally, one-pot synthesis methods based on intermediates from butenoic acids have been developed to efficiently produce multiple heterocyclic scaffolds. researchgate.net These methods highlight the utility of the butenoic acid framework as a starting point for accessing complex and biologically relevant molecules. acs.orgresearchgate.net

Isomerization Studies in the Synthesis of (E)-Butenoic Acid Esters

Achieving high stereoselectivity for the (E)-isomer is a common challenge in the synthesis of 3-substituted-2-butenoic acid esters. While some synthetic routes directly yield the E-isomer, others produce the Z-isomer or a mixture of both. tandfonline.comfigshare.com In these cases, subsequent isomerization is a crucial step.

Conversion of Z-Isomers to E-Isomers under Acidic Conditions

A practical synthetic route for obtaining (E)-3-alkyl-4-oxo-2-butenoic acid esters involves the initial synthesis of the Z-isomer, followed by acid-catalyzed isomerization. tandfonline.comfigshare.com This approach circumvents the need for laborious chromatographic separation of isomers. tandfonline.com Studies on related γ-alkylidenebutenolides, supported by Density Functional Theory (DFT), have shown that while the Z-isomer may be more stable in a neutral state, protonation of the carbonyl oxygen under acidic conditions leads to preferential stabilization of the E-isomer. researchgate.net This thermodynamic preference drives the conversion from the Z to the E configuration, providing a reliable method for accessing the pure E-isomer. researchgate.net

Synthesis of 4-Substituted-3-alkoxy-2-butenoic Acid Esters

The synthesis of esters from carboxylic acids and alcohols is a cornerstone of organic chemistry. To create esters from butenoic acids and phenolic compounds, specific esterification methods are employed.

Reaction with Phenols or Naphthols

The Steglich esterification is a mild method suitable for forming esters from a variety of carboxylic acids and alcohols, including phenols. rsc.org However, the reaction of aryl acids or aryl alcohols can be less efficient under certain conditions. rsc.org For the esterification of a carboxylic acid with a phenol, optimized conditions using Mukaiyama's reagent have been identified, which can proceed effectively at elevated temperatures over an extended period. rsc.org

Table 4: Esterification of Carboxylic Acid with Phenol using Mukaiyama's Reagent rsc.org

| Reagent Combination | Solvent | Concentration | Temperature | Time | Yield |

|---|

Formation of Pyrazole-3-one Derivatives from Esters

The synthesis of pyrazol-3-one derivatives can be effectively achieved starting from esters of 3-alkoxy-2-butenoic acids. yu.edu.jo A key method involves a two-step process where new 4-substituted-3-alkoxy-2-butenoic acid esters are first synthesized and then cyclized with hydrazine (B178648) hydrate (B1144303). yu.edu.jo

The initial step involves the reaction of ethyl (2E)-4-bromo-3-alkoxybut-2-enoates with various phenols or naphthols. This reaction is typically carried out in the presence of potassium carbonate in an acetone (B3395972) solvent. yu.edu.jo Following the synthesis of these ester intermediates, treatment with hydrazine hydrate in ethanol (B145695) leads to the formation of the corresponding pyrazol-3-one derivatives. yu.edu.jo The newly formed compounds are characterized using methods such as elemental analysis, NMR spectroscopy, and mass spectrometry. yu.edu.jo

A related approach involves the cyclocondensation reaction of 4-alkoxy-2-oxo-but-3-enoic acid ethyl esters with salicylic (B10762653) hydrazide in refluxing methanol or ethanol, which regiospecifically yields 4,5-dihydro-1H-pyrazoles in satisfactory yields ranging from 60–96%. researchgate.net Another established method for creating the pyrazole-3-one-4-carboxylate core is the base-catalyzed cyclization reaction between diethylethoxymethylene malonate (DEEM) and substituted phenylhydrazines. nih.gov

Table 1: Synthesis of Pyrazole-3-one Precursors and Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

| Ethyl (2E)-4-bromo-3-methoxybut-2-enoate | Phenol, K₂CO₃, Acetone | Ethyl (2E)-3-methoxy-4-phenoxybut-2-enoate | - | yu.edu.jo |

| Ethyl (2E)-3-methoxy-4-phenoxybut-2-enoate | Hydrazine hydrate, Ethanol | 5-(phenoxymethyl)-2,4-dihydro-3H-pyrazol-3-one | - | yu.edu.jo |

| 4-alkoxy-2-oxo-but-3-enoic acid ethyl esters | Salicylic hydrazide, Methanol/Ethanol | 4,5-dihydro-1H-pyrazoles | 60-96% | researchgate.net |

| Diethylethoxymethylene malonate (DEEM) | Substituted phenyl hydrazine, Ethanolic KOH | Aryl substituted-1H-pyrazole-3-one-4-carboxylate | - | nih.gov |

Synthesis of (E)-4-Aryl-2-Methyl-3-Butenoic Acids via Dianion Condensation

A facile method for the synthesis of (E)-4-Aryl-2-Methyl-3-Butenoic Acids involves the condensation of a dianion with arynes. tandfonline.com Specifically, the dianion of tiglic acid (2-methyl-2-butenoic acid) is used as the key reactant. tandfonline.comresearchgate.net This reaction exclusively yields the (E)-isomer of the 4-aryl-2-methyl-3-butenoic acids after a proton quench. tandfonline.comresearchgate.net These resulting acids are often characterized as their methyl esters, which can be prepared by treating the acids with diazomethane. tandfonline.comresearchgate.net

The reaction proceeds by generating the tiglic acid dianion, which then reacts with various arynes. tandfonline.comsciencemadness.org This process serves as a synthetically useful method for creating building blocks for more complex structures like 2-methyl-1-tetralones. sciencemadness.org The reaction of the closely related 2-butenoic acid dianion with methoxy-substituted arynes has also been studied, demonstrating the versatility of this approach. acs.org Arynes, highly reactive intermediates, can be generated from precursors like o-silylaryl triflates under mild conditions, making them suitable for these types of condensation reactions. osti.gov

Table 2: Examples of (E)-4-Aryl-2-Methyl-3-Butenoic Acid Synthesis

| Dianion Source | Aryne Source | Product | Stereochemistry | Reference |

| Tiglic acid | Various haloarenes | (E)-4-Aryl-2-methyl-3-butenoic acids | Exclusively E-isomer | tandfonline.comresearchgate.net |

| 2-Butenoic acid | Methoxy-substituted haloarenes | 4-(Methoxy-substituted aryl)-2-butenoic acids | - | acs.org |

Synthesis of α-Vinylic Amino Acid Derivatives

α-Vinylic amino acids are a class of non-proteinogenic amino acids that are important as enzyme inhibitors. nih.govuah.es These compounds, which include derivatives like 4E-(2′-aminoethoxy)vinylglycine (AVG) and methoxyvinylglycine (MVG), often act as "vinylic triggers" in the active sites of pyridoxal (B1214274) phosphate (B84403) (PLP) dependent enzymes. nih.gov Their synthesis has been a subject of significant research interest. nih.gov

A convenient synthesis for (E)-4-Alkoxy-2-amino-3-butenoic Acid Derivatives has been developed. acs.org This route provides access to important α-vinylic amino acids. For instance, the synthesis of DL-2-amino-4-(2-aminoethoxy)-trans-but-3-enoic acid, a known inhibitor of ethylene (B1197577) biosynthesis in plants, highlights the utility of these methods. acs.org

One synthetic strategy starts with the preparation of N-Fmoc-(S)-2-amino-4-bromobutanoic acid methyl ester from L-homoserine. ulaval.ca This brominated amino acid precursor can then serve as a coupling partner in subsequent reactions to introduce the vinylic and alkoxy functionalities. ulaval.ca Enzymatic resolution is another powerful technique used in the synthesis of these compounds. For example, an N-acylase can be used to resolve the Z- and E-isomers of Methoxyvinylglycine (MVG) by selectively deacetylating the L-amide. nih.gov

Table 3: Synthetic Strategies for α-Vinylic Amino Acid Derivatives

| Target Compound Class | Key Strategy | Starting Material Example | Reference |

| (E)-4-Alkoxy-2-amino-3-butenoic Acid Derivatives | Convenient synthesis route | Not specified | acs.org |

| Methoxyvinylglycine (MVG) | N-acylase mediated resolution | N-Ac-(D,L)-E-MVG methyl ester | nih.gov |

| Fmoc-protected homotyrosine | Metallaphotoredox catalysis | L-homoserine | ulaval.ca |

Microwave-Assisted Aldol-Condensation for 4-Oxo-2-butenoic Acids

Microwave-assisted synthesis has emerged as an efficient and rapid method for producing 4-oxo-2-butenoic acids. nih.govvulcanchem.com This technique utilizes an aldol-condensation reaction between glyoxylic acid and various methyl ketone derivatives. nih.govrsc.org The primary advantages of this approach over conventional heating methods include significantly reduced reaction times, improved yields, and simpler procedures. vulcanchem.com

The reaction conditions have been optimized and are dependent on the nature of the substituent on the methyl ketone. nih.gov For aryl ketone derivatives, tosic acid is the preferred promoter. In contrast, for aliphatic substrates, a combination of pyrrolidine and acetic acid provides better results. nih.gov This substituent effect has been rationalized using frontier orbital calculations. nih.gov The methodology is robust, compatible with a wide range of substrates, and can be scaled up to the millimole scale without a negative impact on the yield. nih.gov Notably, this synthesis route typically yields the E configuration of the alkene bond exclusively, which simplifies purification by avoiding the separation of geometric isomers. vulcanchem.com

Table 4: Optimized Conditions for Microwave-Assisted Synthesis of 4-Oxo-2-butenoic Acids

| Substrate Type | Promoter/Catalyst | Reaction Conditions | Product | Reference |

| Aryl methyl ketones | Tosic acid | Microwave irradiation | (E)-4-Aryl-4-oxo-2-butenoic acids | nih.gov |

| Aliphatic methyl ketones | Pyrrolidine and Acetic acid | Microwave irradiation | (E)-4-Alkyl-4-oxo-2-butenoic acids | nih.gov |

Chemical Reactivity and Reaction Mechanisms of E 3 Methoxy 2 Butenoic Acid

Reactivity of the α,β-Unsaturated System

The α,β-unsaturated carbonyl moiety is a key structural feature that influences the compound's reactivity. This system is characterized by a delocalized π-electron network, which makes the β-carbon susceptible to nucleophilic attack.

The methoxy (B1213986) group (-OCH₃) at the 3-position plays a crucial role in modulating the electron density of the α,β-unsaturated system. Due to the presence of lone pairs on the oxygen atom, the methoxy group acts as an electron-donating group through resonance. stackexchange.com This resonance effect increases the electron density within the conjugated system, particularly at the β-carbon. This enhanced electron density at the β-position is a key factor in directing nucleophilic attacks during conjugate additions.

However, the oxygen atom's high electronegativity also means the methoxy group exerts an electron-withdrawing inductive effect through the sigma bonds. stackexchange.com While both effects are at play, the resonance donation is generally stronger and has a more significant impact on the reactivity of the conjugated system. stackexchange.com

The polarization of the α,β-unsaturated system, enhanced by the electron-donating methoxy group, renders the β-carbon electrophilic and susceptible to nucleophilic attack. makingmolecules.com This leads to conjugate addition, also known as Michael addition, where a nucleophile adds to the β-carbon. makingmolecules.comnumberanalytics.com The general mechanism involves the initial attack of the nucleophile on the β-carbon, forming an enolate intermediate. numberanalytics.comlibretexts.org This intermediate is then protonated to yield the final 1,4-addition product. numberanalytics.comlibretexts.org A variety of nucleophiles, including amines, alcohols, thiols, and carbanions like enolates, can participate in this reaction. makingmolecules.com

Table 1: General Mechanism of Conjugate Addition

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | The nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. |

| 2. Formation of Enolate | The π-electrons from the double bond move to the carbonyl oxygen, forming an enolate intermediate. |

| 3. Protonation | The enolate is protonated, typically by a solvent or a weak acid, to form the final product. |

The methoxy group, while electronically activating, can also exert steric hindrance. This steric bulk can influence the rate and selectivity of reactions at the double bond. For instance, in reactions like epoxidation, the methoxy group can hinder the approach of the reagent, potentially leading to lower yields or favoring attack from the less hindered face of the molecule. The stereochemistry of the (E)-isomer, where the larger substituents are on opposite sides of the double bond, generally provides a more thermodynamically stable conformation compared to the (Z)-isomer, which can also influence reaction outcomes.

Nucleophilic Attack in Conjugate Additions

Transformations of the Carboxylic Acid Moiety and Ester Derivatives

The carboxylic acid group and its ester derivatives provide another avenue for the chemical transformation of (E)-3-Methoxy-2-butenoic acid. These functional groups can undergo both oxidation and reduction reactions.

The ester derivatives of this compound can be oxidized to the corresponding carboxylic acids. smolecule.com This transformation is typically achieved using strong oxidizing agents. smolecule.com The specific products would depend on the reaction conditions and the oxidizing agent used. The double bond in the α,β-unsaturated system can also be susceptible to oxidation, potentially leading to epoxides or diols.

The ester derivatives of this compound can be reduced to the corresponding alcohols. smolecule.com This is a common transformation in organic synthesis, often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). smolecule.com The reduction of the ester functionality would yield a primary alcohol. It is also possible to selectively reduce the double bond through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), which would result in the formation of 4-methoxybutanoic acid.

Table 2: Common Reagents for Ester Transformations

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic Acid |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Alcohol |

Nucleophilic Substitution Reactions of the Ester Group

The ester functionality of this compound derivatives is susceptible to nucleophilic substitution, a fundamental reaction class in organic chemistry. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester group, leading to the displacement of the alkoxy group (–OR) and the formation of a new carbonyl compound. The general form of this reaction involves an electron-rich species replacing the leaving group from the substrate molecule.

The reactivity of the ester group in this compound esters allows for their conversion into a variety of other functional derivatives. Common nucleophiles such as amines and alcohols can react with the ester under either acidic or basic conditions to yield different products. For instance, the reaction with an amine (aminolysis) produces an amide, while reaction with an alcohol (alcoholysis or transesterification) results in a different ester. While specific studies focusing solely on the nucleophilic substitution of this compound esters are not extensively detailed in the reviewed literature, the general reactivity of esters suggests that they readily participate in such transformations. smolecule.com

The following table summarizes potential nucleophilic substitution reactions for a generic ethyl (E)-3-methoxy-2-butenoate:

| Nucleophile (Nu:) | Reagent Example | Product | Reaction Type |

| Hydroxide (B78521) Ion (OH⁻) | Sodium Hydroxide (NaOH) | (E)-3-Methoxy-2-butenoate salt | Saponification (Hydrolysis) |

| Amine (R'NH₂) | Primary or Secondary Amine | (E)-3-Methoxy-2-butenamide | Aminolysis |

| Alcohol (R'OH) | Methanol (B129727) (CH₃OH) | Methyl (E)-3-methoxy-2-butenoate | Transesterification |

These reactions are foundational for modifying the properties of the parent compound or for incorporating the (E)-3-methoxy-2-butenoyl moiety into larger, more complex molecules.

Derivatization for Analytical and Synthetic Purposes

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, known as a derivative, which is more suitable for a particular analytical technique or to serve as an intermediate in a synthetic pathway. researchgate.net For this compound, derivatization is crucial for both enhancing its detectability in chromatographic analyses and for its use in the synthesis of other valuable compounds.

Esterification for Gas Chromatography Analysis

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, carboxylic acids like this compound often exhibit poor chromatographic behavior due to their low volatility and tendency to form hydrogen bonds, which can lead to peak tailing. restek.com To overcome these issues, the carboxylic acid group is typically converted into a less polar and more volatile ester derivative prior to GC analysis. researchgate.net

A common method for this derivatization is esterification, often to form methyl esters (Fatty Acid Methyl Esters or FAMEs). restek.com This can be achieved through several acid-catalyzed procedures. aocs.org One widely used reagent is a solution of boron trifluoride (BF₃) in methanol (typically 14%). restek.com The reaction involves heating the carboxylic acid with the BF₃-methanol reagent under mild conditions (e.g., 60°C for about an hour). restek.com

Another prevalent method is silylation, which converts the carboxylic acid into a trimethylsilyl (B98337) (TMS) ester. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used for this purpose. restek.com

The general procedure for a BF₃-methanol esterification is outlined in the table below:

| Step | Procedure | Purpose |

| 1 | Dissolve the carboxylic acid sample in a suitable solvent (e.g., acetonitrile). | Prepare the sample for reaction. |

| 2 | Add a molar excess of 14% BF₃ in methanol. | Provide the methylating agent and catalyst. |

| 3 | Heat the mixture (e.g., 60°C for 60 minutes). | Drive the esterification reaction to completion. |

| 4 | Cool the reaction and add a saturated NaCl solution. | Quench the reaction and facilitate extraction. |

| 5 | Extract the resulting methyl ester with a nonpolar solvent (e.g., hexane). | Isolate the volatile derivative for GC analysis. |

| 6 | Analyze the extract using GC or GC-MS. | Separate and detect the derivatized compound. |

This derivatization significantly improves the volatility and reduces the polarity of the analyte, resulting in sharper and more symmetrical peaks in the gas chromatogram, thereby enhancing analytical efficiency and detectability. researchgate.net

Formation of Amides from Esters

The conversion of esters to amides is a synthetically valuable transformation, as the amide bond is a key structural feature in many biologically active molecules, including peptides and pharmaceuticals. Esters of this compound can be converted into various amides through chemical reactions, which can lead to the development of new drug candidates. smolecule.com

The reaction, known as aminolysis, involves the nucleophilic attack of an amine on the ester's carbonyl carbon. google.com This process is generally more sluggish than the reaction of amines with more reactive acylating agents like acid chlorides but can be driven to completion, often by heating the ester with the desired amine. google.comlibretexts.org The reaction can be catalyzed by acids or bases. For less reactive amines or esters, the use of a solvent like ethylene (B1197577) glycol at reflux temperatures can facilitate the reaction. google.com

A specific application involving a related compound is the synthesis of pyrazole-3-one derivatives. In this synthesis, ethyl (2E)-4-bromo-3-alkoxybut-2-enoates are treated with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695). Hydrazine, acting as a dinucleophile, first displaces the ethoxy group to form a hydrazide, which then undergoes an intramolecular cyclization to yield the pyrazol-3-one ring system.

Mechanistic Studies of Specific Reactions

Understanding the reaction mechanisms of this compound and its derivatives is essential for controlling reaction outcomes and designing new synthetic methodologies. The following section details the mechanistic aspects of a significant palladium-catalyzed reaction involving butenoic acid derivatives.

Palladium-Catalyzed 1,1-Aminoxylation of 3-Butenoic Acid Derivatives

Palladium-catalyzed reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. A notable example is the 1,1-difunctionalization of unactivated alkenes, where two new bonds are formed at the same carbon atom of the double bond. A palladium-catalyzed 1,1-aminoxylation of 3-butenoic acid with 2-alkynylanilines has been developed, which allows for the installation of two different heteroatom groups across the alkene. researchgate.net

Proposed Mechanistic Pathways

The proposed catalytic cycle for the palladium(II)-catalyzed difunctionalization of alkenes provides a framework for understanding these complex transformations. While several variations exist depending on the specific nucleophiles and substrates, a general pathway can be outlined for the reaction involving 3-butenoic acid derivatives.

One plausible mechanism for a Pd(II)-catalyzed difunctionalization reaction is initiated by the coordination of the directing group (in this case, the carboxyl group of butenoic acid) to the palladium catalyst. nih.gov This is followed by nucleopalladation of the alkene, where a nucleophile attacks the double bond, forming a new carbon-nucleophile bond and a carbon-palladium sigma bond, resulting in a five- or six-membered palladacycle intermediate. nih.gov

The subsequent steps can vary. In one pathway, this alkylpalladium(II) intermediate undergoes transmetalation with a second reagent (like B₂pin₂ in aminoboration reactions), followed by reductive elimination to form the final product and regenerate a Pd(0) species. nih.gov An oxidant is then required to oxidize Pd(0) back to the active Pd(II) catalyst to close the catalytic cycle. nih.gov

In the context of the 1,1-aminoxylation, the reaction is thought to proceed through an oxidative Heck-type mechanism. researchgate.netacs.org A proposed catalytic cycle for a related palladium-catalyzed direct C-H arylation of 3-butenoic acid derivatives is shown below, which shares features with the aminoxylation pathway. organic-chemistry.org

Table of Proposed Mechanistic Steps for Pd-Catalyzed Arylation of 3-Butenoic Acid

| Step | Intermediate/Process | Description |

| 1 | Formation of Pd(II) Intermediate | The active Pd(II) catalyst is generated, often facilitated by an oxidant like copper(II) acetate (B1210297). organic-chemistry.org |

| 2 | Heck Reaction | The arylation reagent adds to the palladium center, which then coordinates to the alkene of 3-butenoic acid. Migratory insertion occurs. organic-chemistry.org |

| 3 | β-Hydride Elimination | A β-hydride is eliminated from the alkyl-palladium intermediate, leading to the formation of the 4-aryl-3-butenoic acid product and a Pd-H species. organic-chemistry.org |

| 4 | Catalyst Regeneration | The Pd(0) species resulting from reductive elimination is re-oxidized to Pd(II) by the oxidant, completing the catalytic cycle. organic-chemistry.org |

Mechanistic studies, including control experiments, often support these proposed pathways and help to rule out alternative mechanisms, such as those involving free radicals. organic-chemistry.org The carboxylic acid group plays a crucial directing role in many of these transformations, facilitating the initial coordination to the palladium center and controlling the regioselectivity of the reaction.

Role of Transition Metal Catalysts and Ligands

The reactivity of this compound and related β-alkoxyacrylates can be significantly influenced and controlled by transition metal catalysis. These catalysts, typically complexes of metals from the d-block, offer powerful methods for forming new bonds with high efficiency and selectivity. rsc.org The properties of the catalyst, including its activity and selectivity, are determined by the interplay between the metal center and the molecules bonded to it, known as ligands. acs.orgsioc-journal.cn

Transition metal complexes facilitate reactions by providing alternative, lower-energy pathways. Common mechanistic steps in these catalytic cycles include oxidative addition, reductive elimination, migratory insertion, and beta-hydride elimination. rsc.orgacs.org For substrates like β-alkoxyacrylates, transition metal catalysis is particularly relevant for cross-coupling reactions and carbonylations.

Ligands play a crucial role in tuning the catalyst's performance. In recent years, it has been recognized that interactions in the "second coordination sphere"—the region beyond the direct bonds to the metal—can be used to control reactivity. acs.org For instance, ligands functionalized with groups capable of hydrogen bonding can pre-organize a substrate that is coordinated to the metal center. acs.orgsioc-journal.cn This supramolecular approach can lead to superior activity and selectivity in various transformations, including hydrogenation and hydroformylation. acs.orgsioc-journal.cn For a substrate like this compound, which has both a carboxylic acid group and an ether oxygen, ligands designed to form specific hydrogen bonds could precisely orient the molecule for a desired transformation.

Palladium- and gold-based catalysts are notably effective in synthesizing β-alkoxyacrylates from terminal alkynes, demonstrating the utility of these metals in forming the core structure of the target molecule. dalalinstitute.comacs.org For example, palladium catalysts have been developed for the intermolecular alkoxy-carbonylation of alkynes. dalalinstitute.com Similarly, gold catalysts can achieve the intermolecular coupling of alkynoates and allylic ethers to produce diversely substituted β-alkoxyacrylates. acs.org These synthetic routes underscore the power of transition metals to facilitate the construction of the C=C-O-CH₃ moiety central to this compound.

Oxidation Kinetics of Oxo Acids

While specific kinetic studies on the oxidation of this compound are not extensively documented, significant insights can be drawn from research on analogous compounds, particularly 4-oxo-4-arylbutanoic acids. These studies reveal general principles of oxidation kinetics for oxo acids, which are applicable to the title compound. The oxidation of these acids has been investigated using various chromium(VI) reagents, such as tripropylammonium (B8586437) fluorochromate (TriPAFC) and imidazolium (B1220033) fluorochromate (IFC), as well as other oxidants like acid bromate. researchgate.netacs.orgfigshare.com

Typically, the reactions are conducted under pseudo-first-order conditions and exhibit a first-order dependence on the concentration of the oxo acid, the oxidant, and the acid catalyst (e.g., perchloric acid). researchgate.netacs.orgwayne.edu The proposed mechanism often involves the enol form of the oxo acid as the reactive species, especially in a strong acid medium. acs.orgfigshare.com The oxidation product is generally the corresponding carboxylic acid (benzoic acid in the case of 4-oxo-4-phenylbutanoic acids), resulting from the cleavage of a carbon-carbon bond. researchgate.netacs.org

The rate of oxidation of oxo acids is highly sensitive to the nature of substituents on the molecule. Studies on a series of para-substituted 4-oxo-4-phenylbutanoic acids consistently show that electron-releasing substituents on the phenyl ring accelerate the reaction rate, while electron-withdrawing substituents retard it. researchgate.netacs.orgfigshare.comwayne.edu This effect indicates the development of an electron-deficient center (a positive charge) in the transition state of the rate-determining step. researchgate.netwayne.edu

The observed order of reactivity for various substituents is a clear illustration of this principle. For instance, in the oxidation by TriPAFC, the reactivity order was found to be: p-OCH₃ > p-OC₂H₅ > p-CH₃ > H > p-Cl > p-Br > p-COCH₃. researchgate.net A similar trend is observed with other oxidants. acs.orgfigshare.comwayne.edu This demonstrates that groups capable of donating electrons, either through inductive (+I) or resonance (+R) effects, stabilize the positively charged transition state, thereby lowering the activation energy and increasing the reaction rate.

| Substituent (on Phenyl Ring of 4-oxo-4-phenylbutanoic acid) | Relative Reactivity Order (Oxidant: TriPAFC) researchgate.net | Relative Reactivity Order (Oxidant: Acid Bromate) figshare.com |

| p-OCH₃ (p-methoxy) | 1 | 1 |

| p-OC₂H₅ (p-ethoxy) | 2 | N/A |

| p-CH₃ (p-methyl) | 3 | 2 |

| H (unsubstituted) | 4 | 3 |

| p-Cl (p-chloro) | 5 | 4 |

| p-Br (p-bromo) | 6 | N/A |

| p-COCH₃ (p-acetyl) | 7 | N/A |

| m-NO₂ (m-nitro) | N/A | 5 |

Table 1: Influence of substituents on the relative rate of oxidation of 4-oxo-4-phenylbutanoic acids with different oxidants. A lower number indicates a faster reaction rate.

The quantitative effect of substituents on the reaction rate is often analyzed using the Hammett equation, which correlates the logarithm of the rate constant (log k) with a substituent constant (σ). For the oxidation of substituted oxo acids, linear correlations are typically found when plotting log k against the appropriate Hammett substituent constants (σ or σ⁺). researchgate.netacs.orgfigshare.com

The slope of the Hammett plot, known as the reaction constant (ρ, rho), provides valuable information about the reaction mechanism. A negative ρ value indicates that the reaction is facilitated by electron-donating groups, which signifies the build-up of positive charge at the reaction center in the transition state. researchgate.netacs.org Studies on the oxidation of 4-oxo-4-phenylbutanoic acids have consistently yielded negative ρ values, supporting a mechanism where the transition state is carbocationic in nature. researchgate.netfigshare.com In some cases, a better correlation is achieved using exalted sigma values (Brown's σ⁺), which are used for reactions involving direct resonance interaction between the substituent and a positive reaction center. figshare.com

| Oxidant System | Temperature (K) | Reaction Constant (ρ or ρ⁺) | Correlation Coefficient (r) | Reference |

| TriPAFC | 303 | -0.63 | 0.999 | researchgate.net |

| TriPAFC | 313 | -0.58 | 0.999 | researchgate.net |

| Acid Bromate | 313 | -1.50 (ρ⁺) | - | figshare.com |

| Cr(VI) - Oxalic Acid | 313 | -0.927 | 0.994 | acs.org |

Table 2: Hammett reaction constants for the oxidation of substituted oxo acids under various conditions. The negative values indicate an accumulation of positive charge at the reaction center in the transition state.

Influence of Substituents on Reaction Rates

Thia-Michael Addition Reactivity and Mechanism

This compound is an α,β-unsaturated carbonyl compound, which makes it an electrophilic "Michael acceptor." libretexts.org It is therefore susceptible to conjugate addition reactions, particularly the thia-Michael addition, which involves the 1,4-addition of a sulfur-based nucleophile (a thiol or thiolate) to the activated carbon-carbon double bond. capes.gov.bribs.re.kr This reaction is a highly efficient and atom-economical method for forming carbon-sulfur bonds. capes.gov.brmasterorganicchemistry.com

The mechanism of the thia-Michael addition typically proceeds in three steps and can be initiated either by a base or a nucleophilic catalyst. ibs.re.krorganic-chemistry.org

Thiolate Formation: In the base-catalyzed pathway, a base deprotonates the thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻). ibs.re.krorganic-chemistry.org In the nucleophile-initiated pathway, a Lewis base catalyst (like a phosphine) first attacks the Michael acceptor to form a zwitterionic intermediate, which then deprotonates the thiol. ibs.re.krorganic-chemistry.org

Nucleophilic Attack: The thiolate anion attacks the β-carbon of the α,β-unsaturated system of this compound. This attack on the electron-poor double bond forms a new C-S bond and generates a resonance-stabilized enolate intermediate. libretexts.org

Protonation: The enolate intermediate is then protonated, either by the protonated base or by another thiol molecule, to yield the final thioether adduct and regenerate the catalyst. ibs.re.krorganic-chemistry.org

The reaction is highly regioselective, with the nucleophile adding predictably to the β-carbon. capes.gov.br The reactivity is enhanced by the presence of the electron-withdrawing carboxylic acid group conjugated to the double bond, which polarizes the alkene and makes the β-carbon more electrophilic. The reaction is generally rapid, selective, and can often be carried out under mild, and even catalyst-free, conditions in suitable solvents like water. capes.gov.brcdnsciencepub.com

Vinylic Substitution Pathways and Stereoconvergence

Vinylic substitution, or nucleophilic vinylic substitution (SₙV), involves the replacement of a leaving group on an sp²-hybridized carbon. acs.org In the case of this compound, the methoxy group could potentially act as a leaving group, although it is not a particularly good one. The most prevalent mechanism for SₙV reactions on activated systems like β-alkoxyacrylates is the addition-elimination (Ad-E) pathway. acs.org

This mechanism involves two discrete steps:

Addition: The nucleophile attacks the β-carbon (the carbon bearing the methoxy group) perpendicular to the plane of the double bond. This leads to the formation of a tetrahedral, sp³-hybridized carbanionic intermediate. acs.org The negative charge is stabilized by the adjacent electron-withdrawing carboxyl group.

Elimination: The leaving group (methoxide) is expelled from the intermediate, and the carbon-carbon double bond is reformed.

The stereochemical outcome of the reaction is determined by the relative rates of bond rotation around the Cα-Cβ single bond in the carbanionic intermediate versus the rate of leaving group expulsion. acs.org If the leaving group is expelled faster than bond rotation can occur, the original stereochemistry of the alkene is retained. acs.org However, if the carbanionic intermediate has a sufficiently long lifetime (e.g., due to a poor leaving group or a highly stabilizing environment), bond rotation can occur before elimination. This leads to a loss of stereochemical information and results in the formation of a mixture of E and Z isomers, a phenomenon known as stereoconvergence. capes.gov.br

Less common for activated systems is a concerted SₙV2 mechanism, which can proceed through two different geometries of attack, leading to either retention or inversion of configuration. researchgate.netacs.org

In nucleophilic vinylic substitution reactions proceeding via the addition-elimination mechanism, retention of configuration is the most commonly observed outcome for activated systems. acs.org For this compound, this means that substitution of the methoxy group by a nucleophile would predominantly yield a product with the E-configuration.

The preference for stereochemical retention is attributed to the energetics of the carbanionic intermediate. The conformation of the intermediate formed upon nucleophilic attack is typically the most stable one. For elimination of the leaving group to occur, the lone pair on the carbanionic carbon must be anti-periplanar to the C-LG (carbon-leaving group) bond. The initially formed, most stable conformation is often already poised for this stereoelectronically favored elimination. As a result, the expulsion of the leaving group (k₂) is much faster than the rotation around the central C-C bond (k_rot_). acs.org Because rotation is slow relative to elimination, the molecule does not have time to isomerize, and the product is formed with the same stereochemistry as the starting material.

Studies on analogous systems, such as 3-halomethacrylonitriles, have shown that nucleophilic substitution with various nucleophiles proceeds with greater than 95% retention of configuration, supporting the prevalence of this mechanistic pathway. Therefore, reactions involving vinylic substitution on this compound are expected to proceed with a high degree of stereochemical retention.

Isomerization Processes

The isomerization of this compound involves the conversion between its (E) and (Z) geometric isomers. This process is influenced by thermodynamic stability, as well as thermal, photochemical, and catalytic conditions. The (E)-isomer, with the carboxyl and methoxy groups on opposite sides of the double bond, is generally the more thermodynamically stable configuration due to reduced steric hindrance compared to the (Z)-isomer.

Isomerization can be prompted through various mechanisms, including acid or base catalysis, which alters the electronic properties of the molecule and facilitates rotation around the carbon-carbon double bond. researchgate.netoup.com Photochemical methods can also be employed to induce E/Z isomerization by exciting the molecule to a state where rotation around the double bond is more facile. acs.orgnih.gov

Thermodynamic Stability

| Compound | Reaction | Solvent | Enthalpy of Reaction (ΔrH°) | Reference |

|---|---|---|---|---|

| Methyl 3-methoxy-2-methyl-2-butenoate | (Z)-isomer → (E)-isomer | Cyclohexane | -1.9 ± 1.1 kJ/mol | nist.gov |

| (E) Methyl-3-methoxy-2-methyl-2-butenoate | Isomerization | Cyclohexane | 7.2 ± 0.5 kJ/mol | nist.gov |

The negative enthalpy for the Z to E conversion indicates an exothermic process, confirming the greater thermodynamic stability of the (E)-isomer in this related compound. nist.gov It is reasonable to infer a similar stability trend for this compound.

Catalytic Isomerization

Acid-Catalyzed Isomerization

Acid catalysis is a common method for the isomerization of α,β-unsaturated carbonyl compounds. The mechanism typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the β-carbon. This is followed by the addition of a nucleophile or rotation around the Cα-Cβ bond, leading to the formation of the other isomer upon deprotonation. researchgate.net For this compound, an acid catalyst would likely protonate the carbonyl oxygen, facilitating rotation around the C2-C3 double bond and enabling the conversion to the (Z)-isomer.

Base-Catalyzed Isomerization

Base-catalyzed isomerization can also occur, often proceeding through the formation of a resonance-stabilized enolate ion. oup.comyoutube.com Abstraction of a proton from the α-carbon by a strong base would lead to an enolate intermediate. Reprotonation can then occur on either face, leading to a mixture of (E) and (Z) isomers. The final ratio of isomers would be dictated by the thermodynamic stability under the reaction conditions.

Photochemical Isomerization

Photochemical isomerization is another viable pathway for the interconversion of (E) and (Z) isomers. This process involves the absorption of light, typically UV, which excites the π-electrons of the double bond to a higher energy π* orbital. acs.orgnih.gov In this excited state, the bond order of the C=C bond is reduced, allowing for rotation to occur. Subsequent relaxation to the ground state can yield a mixture of both isomers. The photostationary state, which is the equilibrium ratio of isomers under photochemical conditions, depends on the absorption spectra of the isomers and the quantum yields of the forward and reverse isomerization reactions.

| Isomerization Method | General Mechanism | Expected Outcome for this compound |

|---|---|---|

| Acid-Catalyzed | Protonation of carbonyl oxygen, facilitating rotation around the C=C bond. | Equilibration to a mixture of (E) and (Z) isomers, favoring the more stable (E)-isomer. |

| Base-Catalyzed | Formation of a resonance-stabilized enolate, followed by non-stereospecific reprotonation. | Formation of a mixture of (E) and (Z) isomers, with the ratio dependent on thermodynamic control. |

| Photochemical | Excitation to an excited state with a lower rotational barrier around the C=C bond. | Formation of a photostationary state mixture of (E) and (Z) isomers. |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure and stereochemistry of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial relationships of atoms within a molecule. For (E)-3-methoxy-2-butenoic acid, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its structure and assigning the (E)-configuration of the double bond.

Proton NMR spectroscopy of the ethyl ester of this compound reveals characteristic signals that confirm its structure. The spectrum shows distinct singlet peaks for the methoxy (B1213986) (-OCH₃) and olefinic (C=CH) protons. The methoxy group protons typically appear as a sharp singlet, while the vinyl proton also presents as a singlet, indicative of no adjacent protons to couple with. The chemical shifts for the methyl groups attached to the double bond also provide valuable structural information. The (E) configuration of the double bond is often confirmed by the observation of specific coupling constants (³JHH) of approximately 15 Hz for the vinylic protons in related structures, a key indicator of their trans-relationship nih.gov.

Table 1: ¹H NMR Spectroscopic Data for this compound ethyl ester

| Proton | Chemical Shift (δ) in ppm |

| Methoxy (-OCH₃) | 3.2–3.4 (singlet) |

| Olefinic (C=CH) | 5.0–5.5 (singlet) |

Note: Data presented is for the ethyl ester derivative.

The ¹³C NMR spectrum provides further evidence for the structure of this compound. The spectrum displays distinct signals for each of the non-equivalent carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is typically observed at a downfield chemical shift. The two sp²-hybridized carbons of the double bond also show characteristic resonances. The carbon atom attached to the methoxy group is shifted further downfield due to the electronegativity of the oxygen atom. The chemical shifts of the methyl and methoxy carbons are also clearly identifiable. In related butanoic acid structures, the chemical shifts of the carbon atoms are influenced by their proximity to electronegative oxygen atoms docbrown.info.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

| Carbonyl (COOH) | ~170-180 |

| C3 (C-OCH₃) | ~160-170 |

| C2 (=CH) | ~90-100 |

| Methoxy (-OCH₃) | ~55-60 |

| Methyl (-CH₃) | ~20-25 |

Note: These are approximate predicted values based on typical chemical shifts for similar functional groups.

Proton NMR (¹H NMR) Analysis

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of related compounds, the molecular ion peak [M⁺] is a key piece of information for confirming the molecular weight. For instance, the methyl ester of this compound has a molecular weight of 130.14 g/mol sigmaaldrich.com. The mass spectrum would be expected to show a molecular ion peak corresponding to this mass. Fragmentation patterns, such as the loss of a methoxy group (•OCH₃), can help to distinguish it from structural isomers . GC-MS analysis of various organic compounds, including butenoic acid derivatives, has been widely reported, demonstrating its utility in identifying and quantifying these substances in complex mixtures nih.govderpharmachemica.comarcjournals.orgunisza.edu.my.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For the methyl ester of this compound, HRMS would confirm the molecular formula C₆H₁₀O₃ by providing a mass measurement with a high degree of accuracy uni.lu. The use of HRMS is particularly valuable in eliminating chemical interferences and improving signal-to-noise ratios, enabling the identification and quantification of compounds at low concentrations sci-hub.se. Predicted collision cross-section (CCS) values can also be calculated for different adducts of the molecule, which aids in its identification uni.lu.

Gas Chromatography-Mass Spectrometry (GC-MS)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the carboxylic acid and the carbon-carbon double bond. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid group. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. The C=C stretching vibration of the alkene is expected to appear in the 1640–1680 cm⁻¹ region . Additionally, C-O stretching vibrations for the methoxy and carboxylic acid groups would be observed in the fingerprint region (typically 1000-1300 cm⁻¹). For example, the vapor phase IR spectrum of the related ethyl ester shows C-O-C stretching at 1100–1250 cm⁻¹ .

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic acid) | 2500-3300 (broad) |

| C=O (Carboxylic acid) | 1700-1725 (strong) |

| C=C (Alkene) | 1640–1680 |

| C-O (Methoxy/Carboxylic acid) | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is used to analyze molecules containing chromophores, which are parts of a molecule that absorb light in the UV or visible regions. The chromophore in this compound is the α,β-unsaturated carbonyl system, where the π-electrons from the C=C double bond are in conjugation with the π-electrons of the C=O carbonyl group. This conjugation is responsible for the characteristic electronic transitions observed in the UV spectrum. msu.edu

The primary electronic transition observed for this type of chromophore is a π → π* transition. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. msu.edu For α,β-unsaturated carboxylic acids, this transition typically results in a strong absorption band in the UV region. davuniversity.orgnih.gov

The position of the maximum absorption wavelength (λmax) can be predicted using the Woodward-Fieser rules. davuniversity.orgijpbms.com For an α,β-unsaturated carboxylic acid, the base value for λmax is 195 nm. Substituents on the double bond cause shifts in this value. In this compound, there is a methoxy group (-OCH₃) at the β-position and a methyl group (-CH₃) also at the β-position.

The predicted λmax can be calculated as follows:

Base value for an α,β-unsaturated carboxylic acid: 195 nm davuniversity.org

Increment for a β-alkoxy group (-OR): +30 nm davuniversity.org

Increment for a β-alkyl group: +12 nm davuniversity.org

Predicted λmax = 195 + 30 + 12 = 237 nm

The table below outlines the theoretical UV-Vis absorption data for this compound in a non-polar solvent.

| Chromophore | Transition | Predicted λmax (nm) |

| α,β-Unsaturated Carboxylic Acid | π → π* | 237 |

The position and intensity of the absorption can be influenced by the solvent used for the analysis. A shift to longer wavelengths (bathochromic or red shift) is often observed in more polar solvents. researchgate.net The presence of the conjugated system is essential for this absorption; if the double bond were not conjugated with the carbonyl group, the absorption would occur at a much shorter, less accessible wavelength. msu.edu

Theoretical and Computational Studies of E 3 Methoxy 2 Butenoic Acid

Molecular Orbital Calculations for Reaction Rationalization

Molecular orbital (MO) theory is a cornerstone of computational chemistry for rationalizing chemical reactions. By calculating the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—scientists can predict the most likely sites for nucleophilic and electrophilic attack. nih.gov

The electronic nature of (E)-3-Methoxy-2-butenoic acid is influenced by the interplay of the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing carboxylic acid group (-COOH). The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. nih.gov For this compound, the π-system of the C=C double bond and the lone pairs on the oxygen atoms are expected to contribute significantly to the HOMO, making these regions susceptible to electrophilic attack. Conversely, the LUMO is likely centered around the carbonyl carbon and the C=C double bond, indicating these as sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Table 1: Key Concepts in Molecular Orbital Analysis

| Parameter | Description | Relevance to this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of highest electron density from which the molecule is most likely to donate electrons. | Indicates sites susceptible to electrophilic attack, likely involving the C=C double bond and oxygen atoms. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of lowest electron density to which the molecule is most likely to accept electrons. | Indicates sites for nucleophilic attack, such as the carbonyl carbon. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov |

Computational Studies on Reaction Rates and Selectivity

Computational methods are powerful tools for investigating the kinetics and selectivity of chemical reactions. By mapping the potential energy surface for a reaction, researchers can identify transition states and calculate activation energies, which are critical for determining reaction rates. nist.gov For this compound, such studies can elucidate the mechanisms of reactions like addition to the α,β-unsaturated system or esterification of the carboxylic acid group.

For instance, in a Michael addition reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated acid. Computational modeling can compare the energy barriers for addition to either the β-carbon or the carbonyl carbon, thereby predicting the regioselectivity of the reaction. researchgate.net The stereochemistry of the molecule, specifically the (E)-configuration, plays a significant role in directing the approach of reactants, which can also be modeled to predict stereoselectivity. acs.org The Hammett equation can be used in conjunction with computational data to quantify how substituents on aromatic rings would affect the reaction rates if this moiety were part of a derivative structure. researchgate.net

Analysis of Intermolecular Interactions and Supramolecular Frameworks

As a carboxylic acid, this compound is a strong hydrogen bond donor (via the hydroxyl group) and acceptor (via the carbonyl and hydroxyl oxygens). mdpi.com In the crystalline state, carboxylic acids typically form robust hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule, creating a characteristic R²₂(8) ring motif. researchgate.netresearchgate.netnih.gov These strong O-H···O interactions are a dominant feature in the supramolecular assembly. rsc.org In addition to these primary interactions, weaker C-H···O hydrogen bonds involving the methyl and methoxy groups can further stabilize the three-dimensional crystal packing. researchgate.net The presence of multiple hydrogen bond donors and acceptors allows for the formation of extended one-, two-, or three-dimensional networks. researchgate.netnih.gov

Table 2: Expected Hydrogen Bonding in Solid this compound

| Donor | Acceptor | Type of Interaction | Significance |

|---|---|---|---|

| Carboxyl O-H | Carbonyl O | Strong O-H···O | Forms characteristic centrosymmetric dimers, defining the primary structural motif. researchgate.netresearchgate.net |

A Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the distribution of charge and predicting how a molecule will interact with other species. acs.orgtandfonline.com The MEP map visually represents the regions that are rich or poor in electrons.

For this compound, the MEP surface would show regions of negative electrostatic potential (typically colored red or yellow) around the electronegative oxygen atoms of the carbonyl and hydroxyl groups. tandfonline.com These areas represent the most likely sites for electrophilic attack and hydrogen bond acceptance. Conversely, regions of positive electrostatic potential (colored blue) are found around the acidic hydrogen of the carboxyl group, identifying it as a primary site for nucleophilic attack and hydrogen bond donation. tandfonline.comljmu.ac.uk The rest of the molecule, comprising the hydrocarbon backbone, would display intermediate potential (green). This detailed charge landscape helps to complement and visualize the predictions made by frontier molecular orbital analysis. tandfonline.com

Table 3: Interpretation of Molecular Electrostatic Potential (MEP) Surfaces

| Color Region | Electrostatic Potential | Interpretation for this compound |

|---|---|---|

| Red | Most Negative | Rich in electrons; located on the carbonyl and hydroxyl oxygen atoms. Represents sites for electrophilic attack. tandfonline.com |

| Blue | Most Positive | Electron-deficient; located on the acidic hydrogen of the carboxyl group. Represents the site for nucleophilic attack. tandfonline.com |

| Green/Yellow | Intermediate/Slightly Negative | Neutral or slightly electron-rich regions, such as the carbon backbone and methoxy group. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-4-aryl-4-oxo-2-butenoic acid |

Applications of E 3 Methoxy 2 Butenoic Acid in Organic Synthesis and Chemical Biology

Building Blocks and Synthetic Intermediates in Organic Synthesis

The reactivity of (E)-3-Methoxy-2-butenoic acid makes it a key building block for a range of organic compounds. Its functional groups can be selectively targeted to construct diverse molecular architectures.

Heterocyclic compounds are fundamental to medicinal chemistry, and butenoic acid derivatives serve as important precursors for their synthesis.

Pyrazoles: Research has demonstrated the synthesis of new pyrazol-3-one derivatives starting from esters of 3-alkoxy-2-butenoic acids. yu.edu.jo In a typical reaction sequence, an ester such as ethyl (2E)-4-bromo-3-alkoxybut-2-enoate reacts with phenols or naphthols. yu.edu.jo The resulting 4-substituted-3-alkoxy-2-butenoic acid esters are then treated with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to yield the final pyrazol-3-one derivatives. yu.edu.jo Pyrazoles are known for their wide range of pharmacological effects. yu.edu.jo The general structure of pyrazoles is a five-membered aromatic ring with two adjacent nitrogen atoms. mdpi.com

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can also be achieved using related unsaturated carbonyl compounds. biust.ac.bwresearchgate.net For instance, chalcones, which share the α,β-unsaturated ketone feature, react with thiourea (B124793) in the presence of a base to form pyrimidine derivatives. biust.ac.bw This suggests the potential for butenoic acid derivatives to participate in similar cyclization reactions to form the six-membered pyrimidine ring, a core structure in many biologically active molecules.

Table 1: Synthesis of Heterocyclic Compounds

| Starting Material Class | Reagents | Heterocyclic Product |

|---|---|---|

| 4-substituted-3-alkoxy-2-butenoic acid esters | Hydrazine hydrate | Pyrazol-3-one derivatives yu.edu.jo |

The carboxylic acid functional group of this compound is readily converted into esters and amides, which are themselves important intermediates or final products.

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters, a process known as esterification. libretexts.org This reaction is reversible, and conditions can be manipulated to favor the formation of the ester product. libretexts.org This allows for the synthesis of a wide variety of esters from this compound, which can be used as intermediates in drug synthesis or other applications.

Amide Formation: Similarly, carboxylic acids react with amines to form amides, with water eliminated as a byproduct. libretexts.org The reaction can proceed with ammonia, primary amines, or secondary amines to produce primary, secondary, or tertiary amides, respectively. libretexts.org These amide derivatives have applications in various fields, including the development of new therapeutic agents. google.com

The bifunctional nature of this compound (containing both a carboxylic acid and a double bond) suggests its potential use as a monomer in polymerization reactions.

Condensation Polymerization: A common method for forming polymers is condensation polymerization, where monomers with two functional groups react to form long chains. libretexts.org For example, the reaction between a dicarboxylic acid and a diol produces a polyester, while the reaction between a dicarboxylic acid and a diamine yields a polyamide (like nylon). libretexts.org While this compound is not a di-acid, its ability to be converted into derivatives with multiple reactive sites could enable its incorporation into polymer chains. Polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) have widespread use in fabrics and packaging. libretexts.org Polyurethanes, another class of polymers, are formed by reacting a polyol with a diisocyanate. cir-safety.org

In multi-step organic syntheses, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from interfering with a reaction elsewhere in the molecule. organic-chemistry.org

Ester Formation as a Protecting Strategy: A hydroxyl group (-OH) can be protected by converting it into an ester. Carboxylic acids, such as this compound, can be used for this purpose. The resulting ester is generally stable under various reaction conditions, such as those involving bases or reducing agents. tcichemicals.com After the desired chemical transformations on other parts of the molecule are complete, the protecting ester group can be removed (deprotected) by hydrolysis under acidic or basic conditions to regenerate the original hydroxyl group. organic-chemistry.orgtcichemicals.com This strategy is crucial for the synthesis of complex molecules. acs.org

Formation of Polymers and Resins

Chemical Biology Research Applications

The structure of this compound and its analogs makes them interesting candidates for investigation in chemical biology, particularly as enzyme inhibitors.

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental tools in biochemical research and are the basis for many pharmaceuticals.

Inhibition of Histone Deacetylases (HDACs): A study on new aryl butenoic acid derivatives, which share the butenoic acid core structure, found them to be promising histone deacetylase (HDAC) inhibitors. researchgate.net These compounds were designed with a metal-binding group (such as an enoic ester), a linker, and a capping group. researchgate.net The study showed that these derivatives could effectively inhibit HDAC enzymes, which play a crucial role in gene expression. researchgate.net

Inhibition of Pyridoxal (B1214274) Phosphate-Dependent Enzymes: A structurally related natural product, L-2-amino-4-methoxy-trans-3-butenoic acid (AMB), is known to be a potent inhibitor of several pyridoxal phosphate-dependent enzymes. asm.orgebi.ac.uk AMB acts as an irreversible inhibitor of aspartate aminotransferase by being converted by the enzyme into a highly reactive intermediate that covalently modifies the active site. ebi.ac.uk It has also been shown to inhibit serine hydroxymethyltransferase and aminoacyl-tRNA synthetases. ebi.ac.uk These findings highlight the potential of the methoxy-butenoic acid scaffold to serve as a platform for designing targeted enzyme inhibitors.

Table 2: Investigated Enzyme Inhibition by Butenoic Acid Derivatives

| Compound Class/Derivative | Target Enzyme(s) | Mode of Action |

|---|---|---|

| Aryl butenoic acid derivatives | Histone Deacetylases (HDACs) | Inhibition of enzyme activity researchgate.net |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl (2E)-4-bromo-3-alkoxybut-2-enoate |

| Hydrazine hydrate |

| Pyrazol-3-one |

| Pyrazole |

| Pyrimidine |

| Chalcone |

| Thiourea |

| Polyester |

| Polyamide |

| Polyethylene terephthalate (PET) |

| Polyurethane |

| L-2-amino-4-methoxy-trans-3-butenoic acid (AMB) |

| Aspartate aminotransferase |

| Serine hydroxymethyltransferase |

| Aminoacyl-tRNA synthetases |

Modulation of Protein Function

Derivatives of this compound have emerged as potent modulators of various protein functions, acting primarily as enzyme inhibitors. The structural motif of butenoic acid allows for the design of molecules that can interact specifically with the active sites of enzymes, leading to their inhibition. This has been demonstrated in several classes of enzymes, including pyridoxal phosphate (B84403) (PLP)-dependent enzymes, histone deacetylases (HDACs), and carbonic anhydrases.

A notable example is the naturally occurring analog, L-2-amino-4-methoxy-trans-3-butenoic acid (AMB), a potent antibiotic and toxin produced by Pseudomonas aeruginosa. asm.org AMB acts as a mechanism-based inhibitor of PLP-dependent enzymes, which are crucial for a wide range of metabolic reactions. nih.govresearchgate.net The vinyl ether group in AMB is key to its inhibitory action. nih.gov The enzyme mistakes AMB for its natural substrate and initiates catalysis. This process converts AMB into a highly reactive intermediate that then forms a covalent bond with a residue in the enzyme's active site, leading to irreversible inactivation. researchgate.net This mechanism-based inhibition makes AMB and similar molecules highly specific and potent enzyme inhibitors.

Another significant area of protein modulation by butenoic acid derivatives is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in gene expression regulation, and their dysregulation is implicated in diseases like cancer. Aryl butenoic acid derivatives have been synthesized and shown to possess promising HDAC inhibition activities. tubitak.gov.trresearchgate.net These compounds typically feature a hydroxy- or methoxy-substituted phenyl ring as a "capping group" and a carboxylic enoic ester or acid to interact with the zinc ion in the HDAC active site. tubitak.gov.trresearchgate.net

Furthermore, derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. tandfonline.com These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications. The butenoic acid derivatives exhibited strong inhibitory activity in the low nanomolar range against both hCA I and hCA II. tandfonline.com

The following table summarizes the inhibitory activities of some butenoic acid derivatives against different protein targets.

| Derivative Class | Target Enzyme | Inhibition Data (Ki or IC50) | Reference |